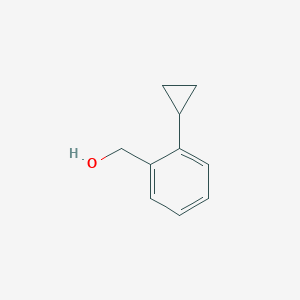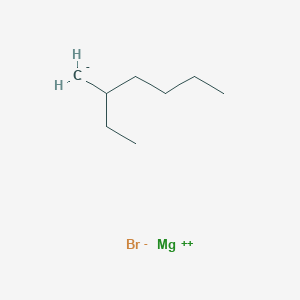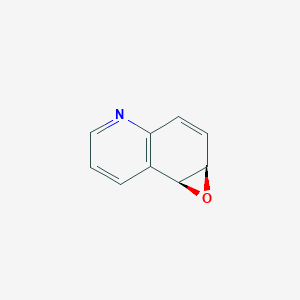
4-Biphenylacetonitrile
概要
説明
4-Biphenylacetonitrile is a chemical compound that is structurally characterized by the presence of a biphenyl moiety linked to an acetonitrile group. While the provided papers do not directly discuss 4-Biphenylacetonitrile, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 4-Biphenylacetonitrile.
Synthesis Analysis
The synthesis of related arylacetonitriles is well-documented. For instance, the synthesis of 4-Phenyl-3-oxobutanenitrile involves the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride . Similarly, the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile from vanillin involves multiple steps, including protection, reduction, chloridization, and nitrilation . These methods could potentially be adapted for the synthesis of 4-Biphenylacetonitrile by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of arylacetonitriles can be studied using various spectroscopic techniques. For example, the IR spectra and structure of (4-nitrophenyl)acetonitrile and its carbanion were studied using quantitative IR spectra and ab initio force field calculations . The conversion of the molecule to a carbanion results in significant spectral and structural changes. These findings suggest that the molecular structure of 4-Biphenylacetonitrile could also be studied using similar methods to understand its electronic and geometric properties.
Chemical Reactions Analysis
Arylacetonitriles participate in various chemical reactions. Nitrophenylacetonitriles, for example, can act as nucleophiles in organocatalytic Michael additions to alpha,beta-unsaturated aldehydes . The presence of a nitro group on the phenyl ring serves as a temporary activating group, allowing for further transformations. This indicates that 4-Biphenylacetonitrile may also undergo similar nucleophilic addition reactions, depending on the presence of activating or deactivating groups on the biphenyl ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of arylacetonitriles can be influenced by their molecular structure. The molecular complexes of biphenyl-4,4'-dicarbonitrile with metal chlorides show different physical properties and catalytic activities in polymerization reactions . This suggests that the physical properties of 4-Biphenylacetonitrile could be modified by forming complexes with metals or other chemical entities. Additionally, the biotransformation of 4-hydroxyphenylacetonitrile to 4-hydroxyphenylacetic acid using whole cell arylacetonitrilase demonstrates the potential for enzymatic reactions involving arylacetonitriles .
科学的研究の応用
Application 1: Synthesis of Biphenyl Derivatives of Acetylenic β-Ketocyanide
- Summary of the Application: 4-Biphenylacetonitrile is used in a condensation reaction with ethyl phenyl propiolate to yield biphenyl derivatives of acetylenic β-ketocyanide .
- Results or Outcomes: The outcome of this application is the production of biphenyl derivatives of acetylenic β-ketocyanide . The specific results, including any quantitative data or statistical analyses, are not provided in the source.
Application 2: Study of Adsorption Orientation of Biphenyl Derivatives
- Summary of the Application: 4-Biphenylacetonitrile is used to study the adsorption orientation of biphenyl derivatives on Au colloidal surfaces with α-cyclodextrins .
- Results or Outcomes: The outcome of this application is a better understanding of the adsorption orientation of biphenyl derivatives on Au colloidal surfaces . The specific results, including any quantitative data or statistical analyses, are not provided in the source.
In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds . This includes both conventional synthesis methods and electrochemical synthesis .
In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds . This includes both conventional synthesis methods and electrochemical synthesis .
Safety And Hazards
特性
IUPAC Name |
2-(4-phenylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZCNGTZJWZAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185492 | |
| Record name | 4-Cyanomethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylacetonitrile | |
CAS RN |
31603-77-7 | |
| Record name | NSC 114981 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031603777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Biphenylacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cyanomethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Biphenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)




![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)




